molecular formula C14H10BrN3O B11114081 N-(1H-benzimidazol-2-yl)-2-bromobenzamide

N-(1H-benzimidazol-2-yl)-2-bromobenzamide

Cat. No.: B11114081
M. Wt: 316.15 g/mol
InChI Key: NPTZJKJXQYJHMW-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-bromobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to purines, which are essential components of DNA and RNA. The presence of the benzimidazole moiety in various compounds has been associated with a wide range of biological activities, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-bromobenzamide typically involves the reaction of 2-aminobenzimidazole with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Cyclization can be induced using acidic or basic conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-bromobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, leading to disruption of microtubule formation and cell division. Additionally, the compound can interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-yl)-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s electronic properties, making it distinct in terms of reactivity and biological activity .

Properties

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-bromobenzamide

InChI

InChI=1S/C14H10BrN3O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,16,17,18,19)

InChI Key

NPTZJKJXQYJHMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)Br

Origin of Product

United States

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